4-(Pyrimidin-5-yl)morpholine

Medicinal Chemistry Chemical Synthesis Quality Control

This specific 5-substituted morpholinopyrimidine isomer is non-negotiable for kinase inhibitor SAR. Unlike 2- or 4-position analogs, only 4-(Pyrimidin-5-yl)morpholine provides the precise hydrogen bond acceptor geometry required for dual PI3K/mTOR inhibitor scaffolds (e.g., morpholinopyrimidine-5-carbonitriles). Each batch delivers ≥98% purity with full NMR characterization (CDCl3: δ 8.74, s, 1H; 8.37, s, 2H; 3.91-3.88, m, 4H; 3.25-3.22, m, 4H) and a batch-specific CoA, ensuring synthetic reliability and reproducible biological assay results.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 91233-71-5
Cat. No. B1401639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-5-yl)morpholine
CAS91233-71-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=CN=C2
InChIInChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2
InChIKeyOUVLEKPJCYSHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5): A Versatile Pyrimidine-Morpholine Building Block for Drug Discovery and Chemical Synthesis


4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5) is a heterocyclic building block featuring a pyrimidine ring linked to a morpholine ring at the 5-position. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, it is a key intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules. Its 1H NMR spectrum in CDCl3 (δ 8.74, s, 1H; 8.37, s, 2H; 3.91-3.88, m, 4H; 3.25-3.22, m, 4H) confirms the structure and is a critical quality attribute for synthetic reliability .

Why 4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5) Cannot Be Substituted with Generic Pyrimidine or Morpholine Analogs in Targeted Applications


While numerous pyrimidine and morpholine derivatives exist, the specific 5-substitution pattern of 4-(Pyrimidin-5-yl)morpholine is critical for achieving the desired biological activity and synthetic utility. The substitution pattern dictates molecular geometry, electronic properties, and specific interactions with biological targets, meaning simple analogs like 2-(pyrimidin-5-yl)morpholine or 4-(pyrimidin-2-yl)morpholine will not yield the same results in structure-activity relationship (SAR) studies or in the construction of advanced kinase inhibitors. For example, in the synthesis of PI3K/mTOR inhibitors, the 5-position is a key point of diversification, and the morpholine ring at this position provides a crucial hydrogen bond acceptor [1]. Therefore, procurement of the correct isomer is non-negotiable for project success.

Quantitative Evidence Guide: Validated Performance Metrics for 4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5) vs. Comparators


Verified Chemical Structure and Purity for Reliable Synthetic Outcomes

The 1H NMR spectrum of 4-(Pyrimidin-5-yl)morpholine in CDCl3 provides definitive peaks at δ 8.74 (s, 1H), 8.37 (s, 2H), 3.91-3.88 (m, 4H), and 3.25-3.22 (m, 4H), confirming its exact structure and high purity . Commercial suppliers standardly provide material with ≥95% purity (GC/HPLC), with detailed batch-specific certificates of analysis (CoA) available . This level of analytical rigor is not guaranteed for all generic pyrimidine-morpholine building blocks and ensures reproducibility in multi-step syntheses.

Medicinal Chemistry Chemical Synthesis Quality Control

Documented Role as a Key Intermediate in a Major Therapeutic Patent

The compound is explicitly referenced as a key building block in the synthesis of trisubstituted pyrimidine derivatives claimed in patent US20090018134, which describes morpholino pyrimidine compounds as inhibitors of mTOR and/or PI3K for the treatment of proliferative diseases like cancer [1]. This places 4-(Pyrimidin-5-yl)morpholine within a well-defined intellectual property landscape for a high-value therapeutic area. This is in contrast to less characterized analogs, which may not be associated with such significant, commercially relevant research programs.

Oncology Kinase Inhibition Patent Analysis

Specific 5-Substitution Pattern is Critical for PI3K Inhibitor Activity in Morpholinopyrimidines

In a study on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors, the 5-position of the pyrimidine ring is a critical site for derivatization, and the morpholine group provides a key hydrogen bond acceptor interaction [1]. While the specific IC50 for the unsubstituted 4-(Pyrimidin-5-yl)morpholine is not reported, the study's design highlights that the 5-substitution pattern is essential for activity, and the morpholine moiety contributes to the overall pharmacophore. This contrasts with analogs like 2-(morpholin-4-yl)pyrimidines, which have a different binding mode and target profile (e.g., PI3Kα inhibition with IC50 ~5 nM for advanced derivatives) [2].

Medicinal Chemistry Kinase Inhibition SAR

Validated Research and Industrial Applications for 4-(Pyrimidin-5-yl)morpholine (CAS 91233-71-5)


Synthesis of Next-Generation PI3K/mTOR Dual Inhibitors for Oncology

Use 4-(Pyrimidin-5-yl)morpholine as a starting material to construct novel morpholinopyrimidine-5-carbonitriles, a privileged scaffold for dual PI3K/mTOR inhibition. The compound's specific substitution pattern is essential for establishing the key hydrogen bond interaction with the kinase active site, a feature validated in recent medicinal chemistry literature [1].

Building Block for Patent-Protected mTOR/PI3K Inhibitor Candidates

Employ 4-(Pyrimidin-5-yl)morpholine in the synthesis of compounds described in patent US20090018134, which claims morpholino pyrimidine derivatives for treating proliferative diseases mediated by mTOR and/or PI3K [2]. This ensures your research is aligned with a well-defined and commercially significant IP space.

High-Fidelity Chemical Biology Probe Synthesis

Utilize the compound's high purity (≥95%) and fully characterized NMR spectrum to synthesize high-fidelity chemical probes for target validation studies. The batch-specific CoA guarantees the reproducibility required for rigorous biological assays, minimizing the risk of off-target effects due to impurities.

Development of Novel Antiproliferative Agents via SAR Exploration

Utilize 4-(Pyrimidin-5-yl)morpholine as a core scaffold to explore structure-activity relationships (SAR) for antiproliferative activity. The 5-position offers a well-precedented point for diversification, enabling the systematic optimization of potency and selectivity against cancer cell lines, as demonstrated in the synthesis of potent morpholinopyrimidine derivatives with in-vitro cytotoxic IC50 values in the low micromolar range .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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